1-Nitro-2-propylbenzene

Nitration regioselectivity Alkylbenzene nitration Positional isomer distribution

1-Nitro-2-propylbenzene (NPB), also known as o-propylnitrobenzene or o-nitropropylbenzene, is an aromatic nitro compound with the molecular formula C9H11NO2 and a molecular weight of 165.19 g/mol. The compound features a nitro group (–NO2) positioned ortho to an n-propyl chain on a benzene ring, a structural arrangement that confers distinct chemical and biological properties compared to its meta- and para-substituted isomers and aliphatic nitro analogs.

Molecular Formula C9H11NO2
Molecular Weight 165.19 g/mol
CAS No. 7137-54-4
Cat. No. B1606658
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Nitro-2-propylbenzene
CAS7137-54-4
Molecular FormulaC9H11NO2
Molecular Weight165.19 g/mol
Structural Identifiers
SMILESCCCC1=CC=CC=C1[N+](=O)[O-]
InChIInChI=1S/C9H11NO2/c1-2-5-8-6-3-4-7-9(8)10(11)12/h3-4,6-7H,2,5H2,1H3
InChIKeyUGAXDAGIKIVCQB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Nitro-2-propylbenzene (CAS 7137-54-4): Ortho-Substituted Nitroarene for Vasorelaxant Research and Organic Synthesis


1-Nitro-2-propylbenzene (NPB), also known as o-propylnitrobenzene or o-nitropropylbenzene, is an aromatic nitro compound with the molecular formula C9H11NO2 and a molecular weight of 165.19 g/mol [1]. The compound features a nitro group (–NO2) positioned ortho to an n-propyl chain on a benzene ring, a structural arrangement that confers distinct chemical and biological properties compared to its meta- and para-substituted isomers and aliphatic nitro analogs [2]. The ortho substitution pattern influences both its reactivity in electrophilic aromatic substitution and its interaction with biological targets, making it a compound of interest for medicinal chemistry and synthetic intermediate applications [3].

Why 1-Nitro-2-propylbenzene (CAS 7137-54-4) Cannot Be Substituted with Other Nitroarene Isomers or Aliphatic Nitro Analogs


Substituting 1-nitro-2-propylbenzene with its meta- or para-substituted positional isomers, or with nitro compounds bearing the NO2 group on the aliphatic chain, fundamentally alters both chemical reactivity and biological activity. The ortho positioning of the nitro group relative to the propyl chain creates unique steric and electronic effects that govern reaction selectivity in further synthetic transformations [1]. More critically, in pharmacological contexts, NPB exhibits a vasodilator mechanism distinct from its nitro-containing analogs: its relaxing effects do not involve recruitment of the guanylyl cyclase pathway—the canonical mechanism for many nitro compounds—whereas compounds with the NO2 group on the aliphatic chain demonstrate favorably different vasodilator profiles [2]. These positional and structural differences preclude generic substitution in both research and synthetic applications.

Quantitative Differentiation Evidence for 1-Nitro-2-propylbenzene (CAS 7137-54-4) Versus Comparators


Ortho-Selective Nitration Yields: 1-Nitro-2-propylbenzene as the Predominant Mononitration Product of n-Propylbenzene

Direct nitration of n-propylbenzene yields a mixture of ortho-, meta-, and para-mononitro derivatives. According to the foundational work by Brady and Cunningham, 1-nitro-2-propylbenzene (ortho-isomer) constitutes approximately 30% of the mononitration product mixture, while 1-nitro-4-propylbenzene (para-isomer) accounts for approximately 70%, and the meta-isomer is formed in negligible quantities [1]. This ortho/para ratio (~0.43) reflects the ortho/para-directing influence of the n-propyl substituent and establishes 1-nitro-2-propylbenzene as a significant, isolable product from the direct nitration of n-propylbenzene, in contrast to synthetic routes required for other positional isomers or aliphatic nitro analogs.

Nitration regioselectivity Alkylbenzene nitration Positional isomer distribution

Vasorelaxant Potency: Concentration-Response Profile of 1-Nitro-2-propylbenzene in Isolated Rat Aorta

In isolated rat aorta precontracted with KCl, 1-nitro-2-propylbenzene (NPB) induced full endothelium-independent relaxation across a concentration range of 1–3000 μM [1]. This concentration-response profile demonstrates that NPB acts as a complete vasorelaxant in this tissue preparation, achieving maximal relaxation comparable to other vasoactive nitro compounds. However, the study explicitly notes that the mechanism of action is distinct from its structural analogs: contrary to other nitro compounds, NPB's relaxing effects did not involve recruitment of the guanylyl cyclase pathway [1].

Vasorelaxation Cardiovascular pharmacology Nitro compound bioactivity

Endothelium-Dependent Potentiation of α1-Adrenoceptor-Mediated Contraction by 1-Nitro-2-propylbenzene

At a concentration range of 30–300 μM, NPB significantly potentiated phenylephrine-induced contractions in endothelium-intact rat aortic preparations [1]. This potentiating effect was abolished by endothelium removal and by preincubation with ruthenium red and HC-030031 (blockers of TRPA1 channels), indicating that the effect is endothelium-dependent and putatively requires endothelial TRPA1 channel activation [1]. Such dual activity—vasorelaxation at higher concentrations coupled with contraction potentiation at intermediate concentrations—represents a complex pharmacological profile not universally observed among structurally related nitro compounds.

Endothelial function TRPA1 channels α1-Adrenoceptor pharmacology

Physical Property Differentiation: Refractive Index and Density of 1-Nitro-2-propylbenzene

1-Nitro-2-propylbenzene exhibits a refractive index of n20/D 1.527 (lit.) and a density of 1.082 g/mL at 25°C (lit.) [1]. These values serve as critical identity and purity verification parameters. In comparison, the closely related positional isomer 2-nitro-1-phenylpropane (CAS 17322-34-8, bearing the nitro group on the aliphatic chain rather than the aromatic ring) exhibits distinct physical properties: a boiling point of 267.9±19.0°C at 760 mmHg and a vapor pressure of 0.0±0.5 mmHg at 25°C [2], whereas 1-nitro-2-propylbenzene has a boiling point of 133-136°C at 26 mmHg (lit.) [1]. Similarly, 1-nitro-3-propylbenzene has a reported boiling point of 73-75°C at 0.5 mmHg [3]. These divergent physical constants enable unambiguous identity confirmation and purity assessment.

Physicochemical characterization Quality control Identity verification

Spectroscopic Fingerprint: Diagnostic 1H NMR Spectrum of 1-Nitro-2-propylbenzene

The 1H NMR spectrum of 1-nitro-2-propylbenzene (acquired in CDCl3 at 97% purity) provides a definitive spectroscopic fingerprint that distinguishes the ortho-substituted isomer from its meta and para counterparts [1]. The ortho positioning of the nitro group relative to the propyl chain produces characteristic aromatic proton coupling patterns and chemical shifts that differ from those observed in 1-nitro-3-propylbenzene and 1-nitro-4-propylbenzene. Spectroscopic differentiation of ortho, meta, and para isomers of acyl nitrobenzenes by mass spectrometry has been systematically demonstrated, with collision-induced dissociation patterns enabling unambiguous positional assignment [2].

NMR spectroscopy Structural elucidation Ortho-substitution pattern

Optimal Application Scenarios for 1-Nitro-2-propylbenzene (CAS 7137-54-4) Based on Quantitative Evidence


Pharmacological Investigation of Non-Canonical Vasodilator Mechanisms

1-Nitro-2-propylbenzene serves as a unique pharmacological probe for studying guanylyl cyclase-independent vasorelaxation. Its ability to induce full endothelium-independent relaxation (1–3000 μM) without recruiting the canonical guanylyl cyclase pathway distinguishes it from other nitro-containing vasodilators [1]. Researchers investigating alternative vasorelaxant signaling cascades can utilize NPB to dissect pathways that operate independently of cGMP elevation.

Studies of Endothelial TRPA1 Channel Function and Vascular Reactivity

The endothelium-dependent potentiation of α1-adrenoceptor-mediated contraction by NPB (30–300 μM), which is abolished by TRPA1 channel blockers ruthenium red and HC-030031, makes this compound a valuable tool for investigating endothelial TRPA1 signaling in vascular preparations [1]. This application is particularly relevant for researchers studying the role of TRPA1 channels in modulating vascular tone and endothelial function.

Synthetic Intermediate Requiring Ortho-Directed Functionalization

As the predominant ortho-isomer obtained from direct nitration of n-propylbenzene (constituting ~30% of mononitration products), 1-nitro-2-propylbenzene is the most readily accessible ortho-substituted nitroarene building block from this precursor [2]. Its ortho substitution pattern enables regioselective further functionalization via reduction to the corresponding aniline, electrophilic aromatic substitution directed by the nitro group, or nucleophilic aromatic substitution under appropriate conditions. Researchers requiring an ortho-substituted nitroarene scaffold for library synthesis or structure-activity relationship studies can procure this isomer directly rather than undertaking laborious separation from isomeric mixtures.

Analytical Reference Standard for Isomer Identification

The well-defined physical constants (n20/D 1.527; density 1.082 g/mL at 25°C; boiling point 133-136°C at 26 mmHg) [3] and the availability of a reference-quality 1H NMR spectrum in CDCl3 [4] make 1-nitro-2-propylbenzene an excellent analytical reference standard. Laboratories involved in the synthesis or analysis of nitrated alkylbenzene mixtures can use this compound to calibrate chromatographic separations, verify retention times, and confirm the identity of ortho-substituted components in reaction product mixtures.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

41 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-Nitro-2-propylbenzene

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.